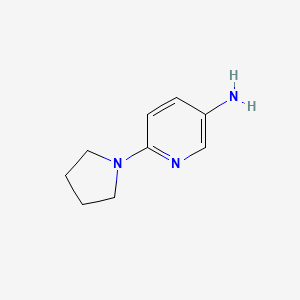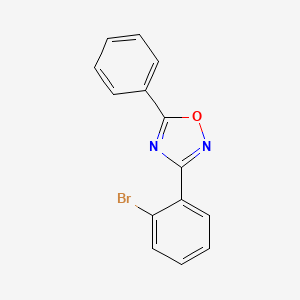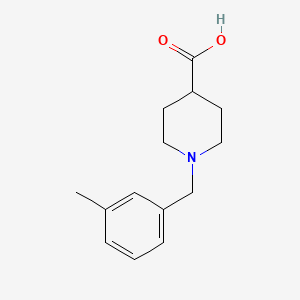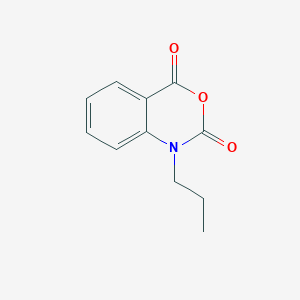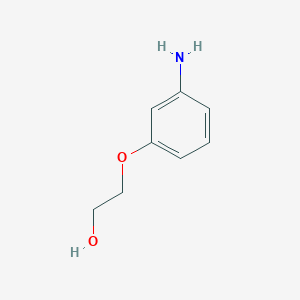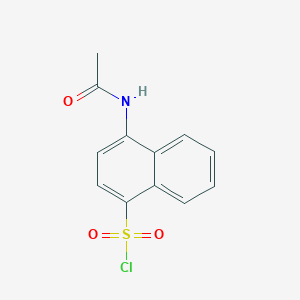![molecular formula C7H9N3O3S B1274514 N-(5-甲基-[1,3,4]噻二唑-2-基)-琥珀酰胺酸 CAS No. 79888-39-4](/img/structure/B1274514.png)
N-(5-甲基-[1,3,4]噻二唑-2-基)-琥珀酰胺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
1,3,4-thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole scaffold possesses a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
1,3,4-thiadiazoles can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . Other reactions include N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .
科学研究应用
抗菌剂
1,3,4-噻二唑衍生物,例如“N-(5-甲基-[1,3,4]噻二唑-2-基)-琥珀酰胺酸”,已被发现是有效的抗菌剂 . 它们已针对各种生物体进行了测试,例如大肠杆菌、霉菌和白色念珠菌albicans . 四种化合物在抗菌活性方面优于其他产生的化合物 .
抗真菌活性
新型 1,3,4-噻二唑糖苷衍生物,可以使用类似的化合物合成,已显示出良好的抗真菌活性 . 特别是,某些化合物对疫霉菌表现出更高的生物活性 .
抗菌活性
这些化合物还对水稻黄单胞菌 pv. 稻瘟病菌 (Xoo)、野油菜黄单胞菌 pv. 柑橘黄单胞菌 (Xcc) 表现出中等至差的抗菌活性。
细菌感染的治疗
噻唑烷衍生物在结构上与 1,3,4-噻二唑衍生物相似,已被用于治疗细菌感染 .
血糖调节
碳酸酐酶抑制
作用机制
Target of Action
Pharmacokinetics
- It likely undergoes passive diffusion across biological membranes due to lipophilicity. It reaches the target site effectively due to its lipophilic nature. Hepatic metabolism may occur. Elimination pathways need further investigation.
未来方向
生化分析
Biochemical Properties
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid, have been shown to inhibit enzymes such as carbonic anhydrase and urease . These interactions are crucial as they can modulate metabolic pathways and cellular processes. The compound’s ability to bind to enzyme active sites and alter their function highlights its potential as a biochemical tool.
Cellular Effects
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid, can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key proteins involved in cell survival . Additionally, this compound can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid has been shown to inhibit carbonic anhydrase by binding to its zinc ion, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid, can remain stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its safe and effective use.
Metabolic Pathways
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit carbonic anhydrase, affecting the bicarbonate buffering system and altering cellular pH . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing the levels of reactive oxygen species and antioxidants in cells.
Transport and Distribution
The transport and distribution of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . The interaction with transporters and binding proteins facilitates its distribution to target sites, where it can exert its biochemical effects.
Subcellular Localization
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid exhibits specific subcellular localization, which influences its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is crucial for its role in regulating cellular processes.
属性
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUBMXFKXGLOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389508 |
Source


|
| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79888-39-4 |
Source


|
| Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


